Desoxyrhapontigenin

Antiviral Zika Virus Polyphenol

Desoxyrhapontigenin (4′-O-methylresveratrol) provides a distinct pharmacological profile vs. resveratrol. It exhibits BACE1 inhibition (IC₅₀ 2.028 µM), unique antiplatelet aggregation, and G1/S arrest in prostate cancer models. Low oral bioavailability (F < 9.83%) makes it an ideal candidate for formulation studies. Choose based on target-specific quantitative data, not assumed class equivalence.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS No. 33626-08-3
Cat. No. B1664620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesoxyrhapontigenin
CAS33626-08-3
Synonyms4'-O-Methylresveratrol
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O
InChIInChI=1S/C15H14O3/c1-18-15-6-4-11(5-7-15)2-3-12-8-13(16)10-14(17)9-12/h2-10,16-17H,1H3/b3-2+
InChIKeyIHVRWFJGOIWMGC-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Desoxyrhapontigenin (CAS 33626-08-3) Procurement Guide: Technical Specifications and Baseline Identity


Desoxyrhapontigenin (DRG; also known as 4'-O-methylresveratrol or 4-methoxyresveratrol) is a naturally occurring methoxylated stilbenoid derivative of resveratrol with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol [1][2]. This compound is distinguished from the parent resveratrol by the addition of a single methyl group at the 4'-position of the phenolic ring [3]. It is typically isolated in trace amounts from plant sources such as Rheum undulatum and Gnetum cleistostachyum [4].

Why Desoxyrhapontigenin (DRG) Cannot Be Substituted by Generic Resveratrol Analogs: A Scientific Selection Rationale


The interchangeability of resveratrol derivatives in research and development is scientifically unsound due to profound structure-activity relationship (SAR) divergence. Desoxyrhapontigenin differs from the parent resveratrol by a single 4'-O-methyl group, a minor structural modification that fundamentally alters its biological profile [1]. This is not a simple potency variation; for instance, DRG exhibits a distinct mechanism of action and enhanced efficacy in specific assays compared to resveratrol and other analogs like rhapontigenin and piceatannol [2][3]. Consequently, procurement of a generic stilbenoid or a close analog will not replicate the specific, quantifiable performance of DRG in key experimental models, making the selection of the precise compound a critical decision for reproducible and impactful research outcomes.

Quantitative Performance Benchmarks: Desoxyrhapontigenin (DRG) vs. In-Class Analogs and Alternatives


Antiviral Efficacy: Superior Potency of DRG Against Zika Virus (ZIKV) Compared to Common Polyphenols

In a head-to-head comparison, desoxyrhapontigenin (DES) was identified as the single most potent inhibitor of Zika virus (ZIKV) infection among a panel of six common polyphenols tested in vitro [1]. The study provides qualitative ranking evidence, establishing DRG's superior bioactivity profile in this specific antiviral model [1].

Antiviral Zika Virus Polyphenol In Vitro In Vivo

BACE1 Inhibition: A 7.9-Fold Potency Differential Between Rhapontigenin and Desoxyrhapontigenin

A direct head-to-head enzymatic assay revealed a critical difference in BACE1 (beta-secretase 1) inhibitory activity between two structurally similar stilbenoids. While rhapontigenin was a highly potent inhibitor, desoxyrhapontigenin exhibited an IC50 value that was approximately 7.9-fold higher, indicating significantly weaker activity [1].

Alzheimer's Disease BACE1 Enzyme Inhibition IC50 Stilbenoid

Comparative Antioxidant Efficacy: DRG vs. Other Stilbene Derivatives from Rheum undulatum

When evaluated alongside five other stilbene derivatives isolated from Rheum undulatum, desoxyrhapontigenin demonstrated the most potent antioxidant capacity in a tert-butylhydroperoxide (t-BHP)-induced model of oxidative stress [1]. It was the most effective component at reducing intracellular reactive oxygen species (ROS) and peroxynitrite levels [1].

Antioxidant Nrf2 HO-1 ROS Inflammation

Anti-Platelet Aggregation: DRG and Rhapontigenin Share Efficacy While Piceatannol Is Inactive

A direct comparative study of three stilbene derivatives isolated from Rheum undulatum screened for activity on blood platelet aggregation. Both desoxyrhapontigenin and rhapontigenin exhibited strong inhibitory effects on aggregation induced by arachidonic acid and collagen [1]. In stark contrast, piceatannol, a hydroxylated analog, showed no inhibition at all [1].

Platelet Aggregation Cardiovascular Thrombosis Stilbenoid

Inhibition of Cell Adhesion: DRG Demonstrates Lower Potency than Rhapontigenin in LFA-1/ICAM-1 Assay

In a quantitative assessment of LFA-1/ICAM-1-mediated cell adhesion, a key process in inflammation, the inhibitory potency of several stilbene derivatives was compared [1]. Desoxyrhapontigenin (compound 1) exhibited an IC50 of 50.1 µM, whereas the structurally related rhapontigenin (compound 2) was nearly twice as potent with an IC50 of 25.4 µM [1].

Cell Adhesion Inflammation LFA-1 ICAM-1 IC50

Comparative Pharmacokinetics: Rapid Clearance and Low Oral Bioavailability Differentiate DRG from Resveratrol

A preclinical pharmacokinetic study in Sprague-Dawley rats established key ADME properties of DRG. Upon intravenous administration, DRG was characterized by very rapid clearance and a short mean residence time [1]. The study also provides a framework for pharmacokinetic comparison among DRG, resveratrol, and other hydroxylated stilbenes, revealing distinct profiles [1].

Pharmacokinetics Bioavailability LC-MS/MS Rat Clearance

Evidence-Based Application Scenarios for Desoxyrhapontigenin Procurement


Antiviral Drug Discovery for Congenital Zika Syndrome

Desoxyrhapontigenin (DRG) is the preferred lead candidate for Zika virus (ZIKV) research due to its identification as the most potent inhibitor among a panel of six conventional polyphenols [1]. Its validated efficacy extends to complex, physiologically relevant models, including human trophoblast stem cells and placental organoids [1]. This scenario leverages DRG's established in vivo protective effects against ZIKV-induced pathology and adverse pregnancy outcomes in mice [1].

Elucidating Nrf2-Mediated Antioxidant and Anti-Inflammatory Pathways

In studies focused on the Nrf2/ARE signaling axis and heme oxygenase-1 (HO-1) induction, DRG is the optimal compound to procure. It has been empirically demonstrated to be the most potent component among a set of stilbene derivatives from Rheum undulatum in reducing intracellular ROS and peroxynitrite [2]. Its mechanistic action involves promoting Nrf2 DNA binding and increasing the expression of Nrf2-regulated antioxidant enzymes via the PI3K/Akt pathway [2].

Comparative Structure-Activity Relationship (SAR) Studies of Stilbenoids

DRG serves as an essential comparator compound in any SAR study involving methoxylated or hydroxylated stilbene derivatives. Its inclusion is critical for interpreting functional divergence, as evidenced by its strong anti-platelet activity versus the inactivity of piceatannol [3], its 7.9-fold lower BACE1 inhibitory potency compared to rhapontigenin [4], and its half the potency of rhapontigenin in LFA-1/ICAM-1-mediated cell adhesion assays [5].

Pharmacokinetic Optimization and Prodrug Design

DRG is a model compound for studies aimed at improving the bioavailability of natural products. Its rapid clearance (275-338 ml/min/kg) and short mean residence time (10.4-12.9 min) after intravenous administration in rats [6] make it an ideal substrate for evaluating formulation strategies, such as complexation with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), or for developing prodrugs to enhance its systemic exposure [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desoxyrhapontigenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.